The synthesis of BMS-345541 involves several steps, typically starting from commercially available starting materials. The detailed method includes:
The synthesis process has been optimized to yield high amounts of the active compound while minimizing by-products.
The molecular structure of BMS-345541 features an imidazoquinoxaline core, which is essential for its biological activity. Key structural characteristics include:
BMS-345541 primarily participates in reactions involving the inhibition of protein kinases. Its mechanism involves:
BMS-345541 exerts its effects through the following mechanisms:
BMS-345541 possesses several notable physical and chemical properties:
BMS-345541 has numerous scientific applications:
BMS-345541 (4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline) represents a breakthrough in targeted kinase inhibition due to its unique allosteric binding mechanism. Unlike ATP-competitive inhibitors, BMS-345541 binds to a modulatory pocket distinct from the catalytic site of IκB kinase (IKK) catalytic subunits, inducing conformational changes that impair kinase activity. This compound demonstrates remarkable selectivity for IKK complexes, showing negligible activity against a panel of 15 other serine/threonine and tyrosine kinases at concentrations up to 100 μM [1] [6].
Despite structural homology between IKK-1 (IKKα) and IKK-2 (IKKβ), BMS-345541 exhibits striking kinetic differences in its interaction with these catalytic subunits. Biochemical analyses reveal a 13-fold greater potency against IKK-2 (IC₅₀ = 0.3 μM) compared to IKK-1 (IC₅₀ = 4 μM) in cell-free systems [1] [9]. This selectivity originates from divergent allosteric consequences following compound binding:
Table 1: Differential Binding Kinetics of BMS-345541 for IKK Subunits
Parameter | IKK-2 (IKKβ) | IKK-1 (IKKα) | Method of Analysis |
---|---|---|---|
IC₅₀ Value | 0.3 μM | 4 μM | Kinase activity assays |
Binding Relationship to ADP | Non-mutually exclusive | Mutually exclusive | Multiple inhibition kinetics |
Binding Relationship to IκBα Peptide | Mutually exclusive | Non-mutually exclusive | Multiple inhibition kinetics |
Proposed Mechanism | Alters substrate binding pocket | Affects nucleotide binding | Kinetic modeling |
Multiple inhibition analyses demonstrate BMS-345541 binds in a mutually exclusive manner with respect to a peptide inhibitor corresponding to amino acids 26-42 of IκBα (with Ser-32 and Ser-36 mutated to aspartates) for IKK-2, but shows the opposite relationship for IKK-1. Conversely, BMS-345541 binding is non-mutually exclusive with respect to ADP for IKK-2 but mutually exclusive for IKK-1 [1]. These findings suggest that while the compound binds to similar allosteric sites on both subunits, the allosteric communication networks between the regulatory and catalytic domains differ substantially between IKK-1 and IKK-2. This divergence likely explains the differential inhibitory potency and has implications for pathway-specific NF-κB modulation [1] [9].
The inhibition kinetics of BMS-345541 deviate from classical enzyme kinetics models. Dixon plot analysis of IKK-2 inhibition reveals a nonlinear relationship, indicating non-Michaelis-Menten kinetics [1]. This complex kinetic behavior suggests either:
The allosteric binding triggers asymmetric effects on the IKK heterodimer, with the compound-bound subunit adopting a conformation that influences its partner subunit through intersubunit communication. This results in a biphasic inhibition curve where initial inhibitor binding produces partial inhibition, with subsequent binding events leading to complete kinase inactivation. Such complex kinetics enable BMS-345541 to achieve profound pathway suppression even at sub-stoichiometric concentrations relative to IKK complexes, significantly enhancing its biological efficacy [1] [4].
BMS-345541 effectively blocks the signal-induced phosphorylation cascade central to NF-κB activation. The compound inhibits TNFα-stimulated phosphorylation of IκBα at critical serine residues (Ser³² and Ser³⁶) in THP-1 monocytic cells with an IC₅₀ of ~4 μM [1] [3]. This site-specific phosphorylation normally creates a molecular recognition signal for the E3 ubiquitin ligase complex SCF/β-TrCP. By preventing this phosphorylation event, BMS-345541 disrupts the subsequent polyubiquitination of IκBα, thereby blocking its recognition and degradation by the 26S proteasome [1] [9].
The preservation of intact IκBα maintains its cytoplasmic sequestration of NF-κB transcription factor complexes (particularly p50-p65 heterodimers). Fluorescence microscopy studies tracking GFP-p65 fusion proteins demonstrate that BMS-345541 treatment effectively blocks stimulus-induced nuclear translocation of NF-κB [3]. This mechanistic sequence occurs rapidly (within minutes) following cellular stimulation, positioning IKK as the primary molecular target through which BMS-345541 exerts its immediate effects on NF-κB signaling. The compound's efficacy in blocking this process has been validated across multiple cell types, including melanoma cells, monocytes, and endothelial cells, confirming its broad applicability in disrupting this fundamental inflammatory signaling node [1] [3] [6].
By preventing NF-κB nuclear translocation, BMS-345541 induces profound downstream transcriptional repression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells, BMS-345541 inhibits production of multiple cytokines with IC₅₀ values in the physiologically achievable 1-5 μM range [1] [6]:
Table 2: Inhibition of Cytokine Production by BMS-345541 in THP-1 Cells
Cytokine/Chemokine | Approximate IC₅₀ (μM) | Biological Significance |
---|---|---|
TNF-α | 1.0 | Master pro-inflammatory regulator |
IL-1β | 1.5 | Pyrogen and leukocyte activator |
IL-8 (CXCL8) | 3.0 | Neutrophil chemoattractant |
IL-6 | 5.0 | Acute phase response inducer |
The transcriptional repression extends beyond cytokines to include adhesion molecules (ICAM-1, VCAM-1; IC₅₀ ≈5 μM in endothelial cells) [6], chemokines (CXCL1, CXCL8), and enzymes involved in inflammatory amplification (COX-2, iNOS) [8] [9]. In an ovalbumin-induced asthma model, BMS-345541 administration significantly reduced airway remodeling and epithelial-mesenchymal transition (EMT) markers through suppression of TGFβ1 production and restoration of E-cadherin expression [8]. This effect was mechanistically linked to disrupted NF-κB signaling in airway epithelial cells, demonstrating how IKK inhibition can alter pathological tissue transformation processes.
The broad-spectrum anti-inflammatory activity of BMS-345541 also manifests in cancer models, where constitutive IKK/NF-κB activity promotes tumor survival. In melanoma cells exhibiting high basal IKK activity, BMS-345541 (10 μM) reduced NF-κB activity by 76-95% and suppressed autocrine CXCL1 production, ultimately inducing mitochondria-mediated apoptosis through caspase-independent mechanisms involving Apoptosis-Inducing Factor (AIF) translocation [3]. Similarly, in T-cell acute lymphoblastic leukemia (T-ALL), BMS-345541 treatment (5 μM) induced G₂/M cell cycle arrest and restored FOXO3a tumor suppressor function through coordinated dephosphorylation of IκBα and p65 [6]. These findings establish IKK inhibition as a viable strategy for reversing NF-κB-dependent transcriptional programs across diverse pathological contexts.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4